Scaffold Potency: HDAC Inhibitory Activity of 2-Mercaptoquinazoline Derivatives
The target compound (CAS 16431-29-1) contains an unsubstituted 2-mercaptoquinazoline scaffold. Literature data for structurally analogous 2-mercaptoquinazolinone-based HDAC inhibitors demonstrate that unsubstituted derivatives (e.g., 4a and 7a) achieve submicromolar to low-micromolar HDAC inhibition and cytotoxicity [1]. The unsubstituted 2-mercaptoquinazoline scaffold exhibited IC₅₀ values of 0.33 μM (4a) in HDAC inhibition assays and 4.24 μM (4a) against SW620 colon cancer cells [1][2]. Critically, the addition of a 6-CH₃ substituent improved activity (IC₅₀ 0.93–1.34 μM in HCT116), while bulky halogen substituents (e.g., Br, I) reduced activity to >4.5 μM, indicating that the minimal unsubstituted scaffold is a balanced starting point for further derivatization [1].
| Evidence Dimension | HDAC enzyme inhibition IC₅₀ and cytotoxicity IC₅₀ |
|---|---|
| Target Compound Data | Unsubstituted 2-mercaptoquinazoline scaffold: HDAC IC₅₀ = 0.33 μM (4a); SW620 cytotoxicity IC₅₀ = 4.24 μM (4a) |
| Comparator Or Baseline | SAHA (vorinostat, positive control): HDAC IC₅₀ = 0.06 μM; 6-CH₃ substituted analog (7b): cytotoxicity IC₅₀ = 1.14–3.64 μM; Br-substituted analog (7g): cytotoxicity IC₅₀ > 4.5 μM |
| Quantified Difference | Unsubstituted scaffold 5.5× less potent than SAHA in HDAC inhibition but 6.5–13.6× more potent than SAHA's HDAC IC₅₀ in absolute enzyme inhibition terms for its class; 6-CH₃ substitution improves cytotoxicity by 1.2–3.7× relative to unsubstituted baseline |
| Conditions | Cell-free HDAC inhibition assay with SAHA as positive control; cytotoxicity in SW620, HCT116, MDA-MB-231, PC-3, and A549 cell lines |
Why This Matters
Procurement of the unsubstituted 2-mercaptoquinazoline scaffold enables systematic SAR exploration, with literature confirming that minor substituent changes produce quantifiable potency shifts (>3-fold differences).
- [1] Thao LTT, et al. Novel 2-mercaptoquinazolinone N-hydroxycinnamamides as histone deacetylase inhibitors: design, synthesis, and anticancer evaluation. Bioorg Med Chem Lett. 2026;132:129054. View Source
- [2] Thao LTT, et al. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors. Pharm Res. 2025;42(11):2007-2027. View Source
